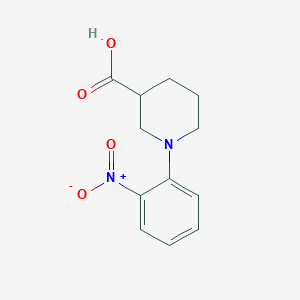

1-(2-Nitrophenyl)piperidine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2-Nitrophenyl)piperidine-3-carboxylic acid is a chemical compound with the molecular formula C12H14N2O4 and a molecular weight of 250.25 g/mol . This compound is primarily used in proteomics research and is known for its unique structure, which includes a piperidine ring substituted with a nitrophenyl group and a carboxylic acid group .

Preparation Methods

The synthesis of 1-(2-Nitrophenyl)piperidine-3-carboxylic acid typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions.

Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced through nitration reactions, where a nitro group is added to a phenyl ring.

Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, which involve the addition of a carboxyl group to the piperidine ring.

Industrial production methods for this compound may involve optimizing these synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

1-(2-Nitrophenyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under specific conditions.

Substitution: The compound can undergo substitution reactions where the nitro group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Nitrophenyl)piperidine-3-carboxylic acid has several scientific research applications, including:

Proteomics Research: It is used as a reagent in the study of proteins and their functions.

Medicinal Chemistry: The compound is investigated for its potential therapeutic properties and as a building block for drug development.

Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.

Industrial Applications: The compound is used in the synthesis of other chemical intermediates and fine chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Nitrophenyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and receptors, leading to inhibition or activation of biological pathways . The piperidine ring provides structural stability and enhances the compound’s binding affinity to its targets .

Comparison with Similar Compounds

1-(2-Nitrophenyl)piperidine-3-carboxylic acid can be compared with other similar compounds such as:

Piperidine-3-carboxylic acid: Lacks the nitrophenyl group, making it less reactive in certain chemical reactions.

2-Nitrophenylpiperidine: Lacks the carboxylic acid group, affecting its solubility and reactivity.

1-(2-Nitrophenyl)piperidine-4-carboxylic acid: Has a different substitution pattern, leading to variations in its chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it a valuable compound in various research applications .

Biological Activity

1-(2-Nitrophenyl)piperidine-3-carboxylic acid (CAS Number: 926224-01-3) is a compound that has garnered attention for its potential biological activities, particularly as an enzyme inhibitor and in drug discovery. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and relevant data tables.

Chemical Structure and Properties

This compound is characterized by the following molecular features:

- Molecular Formula : C₁₂H₁₄N₂O₄

- Molecular Weight : 250.25 g/mol

- Structural Features : It contains a piperidine ring with a nitrophenyl group at the 2-position and a carboxylic acid functional group. The presence of the nitro group enhances its chemical reactivity and potential biological interactions.

Enzyme Inhibition

Research has indicated that this compound exhibits moderate inhibitory activity against specific enzymes, notably chymase . Chymase is involved in various biological processes, including inflammation and allergic reactions. A study published in "Bioorganic & Medicinal Chemistry Letters" highlighted its potential as a lead molecule for developing more potent chymase inhibitors.

Potential Therapeutic Applications

The compound's unique structure allows for modifications that could lead to derivatives with enhanced biological activity. These derivatives may find applications in:

- Antimicrobial Agents : The ability to inhibit enzyme activity may contribute to developing new antimicrobial compounds.

- Anti-Cancer Drugs : Preliminary investigations suggest that it might modulate receptor functions relevant for cancer therapies.

Research Findings

Several studies have explored the biological implications of this compound, focusing on its interactions with proteins and enzymes. Notably, it has been utilized in proteomics research to study protein-protein interactions, which are crucial for understanding cellular processes and drug design .

Case Studies

-

Chymase Inhibition Study :

- Objective : To evaluate the inhibitory effects of this compound on chymase.

- Findings : Moderate inhibition was observed, suggesting potential therapeutic applications in inflammatory diseases.

-

Anticancer Activity Assessment :

- Objective : Investigate the compound's effect on cancer cell lines.

- Findings : While specific IC₅₀ values were not detailed for this compound, related studies indicate that similar compounds exhibit significant cytotoxicity against various cancer cell lines, highlighting the need for further exploration of this compound derivatives .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(4-Nitrophenyl)piperidine-3-carboxylic acid | Similar piperidine structure with para-nitro substitution | Potentially similar enzymatic interactions |

| 1-(2-Carbamoyl-4-nitrophenyl)piperidine-3-carboxylic acid | Contains a carbamoyl group alongside nitro substitution | May exhibit different pharmacological profiles |

| 1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine-3-carboxylic acid | Sulfonyl group addition alters reactivity | Enhanced solubility and bioavailability |

This table illustrates how variations in substitution patterns can influence biological activities, emphasizing the importance of structural modifications in drug development.

Properties

IUPAC Name |

1-(2-nitrophenyl)piperidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O4/c15-12(16)9-4-3-7-13(8-9)10-5-1-2-6-11(10)14(17)18/h1-2,5-6,9H,3-4,7-8H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJSIMOSUXMPINC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=CC=CC=C2[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.